Ethyl (2R)-2-(methylamino)propanoate;hydrochloride
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Description
Ethyl (2R)-2-(methylamino)propanoate;hydrochloride, also known as L-Methylaminoalanine (L-MAA), is a non-proteinogenic amino acid that has been found in certain cyanobacterial species. It has been suggested that L-MAA may be involved in neurodegenerative diseases, particularly in the development of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.
Scientific Research Applications
Polymorphism Study in Pharmaceuticals
- Research Insight : A study by Vogt et al. (2013) explored polymorphic forms of a pharmaceutical compound structurally similar to Ethyl (2R)-2-(methylamino)propanoate hydrochloride. This research utilized spectroscopic and diffractometric techniques, including X-ray diffraction, to characterize subtle structural differences between the polymorphs (Vogt, Williams, Johnson, & Copley, 2013).
Anti-Cancer Activity
- Research Insight : Liu et al. (2019) synthesized a new heterocyclic compound using ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which showed potential in vitro anti-cancer activity against human gastric cancer cell lines (Liu, Peng, Yue, Li, & Zhang, 2019).
Synthesis of Dabigatran Etexilate
- Research Insight : Several studies focused on the synthesis of Dabigatran Etexilate, a thrombin inhibitor, using derivatives of Ethyl (2R)-2-(methylamino)propanoate hydrochloride. This process involves multiple steps including reduction and acylation, showcasing the compound's utility in pharmaceutical synthesis (Huansheng, 2013), (Bo-hua, 2012).
X-ray Structures and Computational Studies
- Research Insight : Research by Nycz et al. (2011) characterized cathinones, structurally related to Ethyl (2R)-2-(methylamino)propanoate hydrochloride, using X-ray diffraction and computational methods. This study contributes to understanding the molecular structure and properties of similar compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Dynamic Kinetic Resolution in Synthesis
- Research Insight : A study by Lavergne et al. (2001) reported on the efficient synthesis of iso-dolaproine via dynamic kinetic resolution, using a compound structurally akin to Ethyl (2R)-2-(methylamino)propanoate hydrochloride, highlighting its application in stereocontrolled synthesis (Lavergne, Mordant, Ratovelomanana-Vidal, & Genêt, 2001).
Baeyer-Villiger Monooxygenases in Synthesis
- Research Insight : Van Beek et al. (2014) investigated the use of Baeyer-Villiger monooxygenases for producing methyl propanoate, a derivative related to Ethyl (2R)-2-(methylamino)propanoate hydrochloride, demonstrating its relevance in the synthesis of important precursors (van Beek, Winter, Eastham, & Fraaije, 2014).
Combustion Chemistry of Esters
- Research Insight : Metcalfe et al. (2007) conducted a study on the combustion chemistry of esters, including ethyl propanoate, which is closely related to Ethyl (2R)-2-(methylamino)propanoate hydrochloride. This research provides insights into the pyrolysis and combustion behavior of such compounds (Metcalfe, Dooley, Curran, Simmie, El‐Nahas, & Navarro, 2007).
Sensory Interactions in Wine Esters
- Research Insight : Lytra et al. (2013) explored the sensory interactions among wine esters, including ethyl propanoate, underscoring the compound's role in modulating fruity aromas in red wines (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).
Densities and Viscosities in Aqueous Mixtures
- Research Insight : Álvarez et al. (2006) measured the densities and viscosities of aqueous ternary solutions involving 2-(ethylamino)ethanol, a compound with similarities to Ethyl (2R)-2-(methylamino)propanoate hydrochloride, contributing to our understanding of such mixtures in chemical processes (Álvarez, Gómez‐Díaz, La Rubia, & Navaza, 2006).
Bioderived Acrylates from Alkyl Lactates
- Research Insight : Yee et al. (2018) investigated the conversion of ethyl lactate to alkyl 2-(propionyloxy)propanoate esters, demonstrating the potential of Ethyl (2R)-2-(methylamino)propanoate hydrochloride-related compounds in producing environmentally friendly acrylates (Yee, Hillmyer, & Tonks, 2018).
Extraction of Caffeine and Catechins Using Ethyl Lactate
- Research Insight : Bermejo et al. (2015) studied the use of ethyl lactate for the extraction of caffeine and catechins from green tea leaves, showcasing the applicability of Ethyl (2R)-2-(methylamino)propanoate hydrochloride in food processing (Bermejo, Mendiola, Ibáñez, Reglero, & Fornari, 2015).
properties
IUPAC Name |
ethyl (2R)-2-(methylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRCQWWOUUVQMT-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2R)-2-(methylamino)propanoate;hydrochloride |
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